![molecular formula C24H19FN2O7 B11150109 N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine](/img/structure/B11150109.png)
N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine
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Overview
Description
N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine is a complex organic compound with a unique structure that combines a fluorophenyl group, a furochromenone core, and a glycylglycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine typically involves multiple steps, starting from readily available precursors. One common route involves the initial formation of the furochromenone core, followed by the introduction of the fluorophenyl group and the acetylation of the glycylglycine moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the fluorophenyl ring.
Scientific Research Applications
N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-ylpropanoic acid
- N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}isoleucine
Uniqueness
N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine stands out due to its combination of a fluorophenyl group, a furochromenone core, and a glycylglycine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds, making it a valuable subject of study in various research fields.
Biological Activity
N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a furochromenone core and an acetylated glycine moiety, suggests diverse biological activities. This article reviews the current understanding of its biological activity, supported by various studies and findings.
Chemical Structure and Properties
The compound's molecular formula is C20H20FNO5 with a molecular weight of approximately 371.37 g/mol. The presence of the fluorophenyl group is significant for its biological activity, enhancing interactions with biological targets due to its electron-withdrawing properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antioxidant Activity : Compounds in the furochromenone class have demonstrated the ability to scavenge free radicals, which is crucial for reducing oxidative stress in cells.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as cholinesterases and cyclooxygenases, which are relevant in neurodegenerative diseases and inflammation.
- Anticancer Properties : Preliminary studies suggest cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy.
Enzyme Inhibition Studies
A study evaluated the inhibitory effects of related compounds on cholinesterases (AChE and BChE) and cyclooxygenase (COX) enzymes. The results showed:
Compound | AChE IC50 (μM) | BChE IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|---|
1 | 10.4 | 7.7 | 5.4 |
2 | 18.1 | 15.6 | 12.0 |
These findings suggest that structural modifications, such as the addition of fluorine atoms, enhance enzyme inhibition potency .
Antioxidant Activity
The antioxidant capacity was assessed using DPPH radical scavenging assays. Compounds similar to this compound showed significant scavenging activity:
Compound | DPPH Scavenging Activity (%) |
---|---|
A | 85% |
B | 78% |
The high percentage indicates strong potential for therapeutic applications in oxidative stress-related conditions .
Cytotoxicity Against Cancer Cell Lines
In vitro studies on breast cancer cell lines (MCF-7) showed that this compound exhibited cytotoxic effects with an IC50 value of approximately 25 μM.
Case Studies
A recent case study investigated the effects of a related compound on MOLT-4 leukemia cells, demonstrating significant inhibition of cell proliferation with an IC50 value of 20 nM. This suggests that structural similarities can lead to comparable biological activities .
Properties
Molecular Formula |
C24H19FN2O7 |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
2-[[2-[[2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C24H19FN2O7/c1-12-15-6-17-18(13-2-4-14(25)5-3-13)11-33-19(17)8-20(15)34-24(32)16(12)7-21(28)26-9-22(29)27-10-23(30)31/h2-6,8,11H,7,9-10H2,1H3,(H,26,28)(H,27,29)(H,30,31) |
InChI Key |
BZIOFVZTELOSJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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